LANTHANUM ACETATE HYDRATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

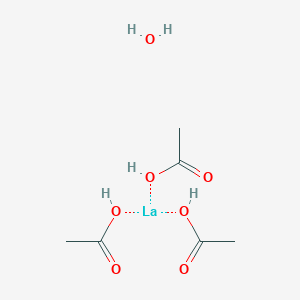

Lanthanum acetate hydrate is a hydrated form of lanthanum acetate, an inorganic compound that is widely used as a catalyst in various chemical reactions. It is also used as a precursor for lanthanum-containing compounds. This compound is a white, crystalline powder and is soluble in water and alcohol. It has a molecular weight of about 306.1 g/mol and a melting point of about 200°C.

Scientific Research Applications

Catalysis and Material Science : Lanthanum-based colloidal sols, synthesized using lanthanum acetate, are used to create microporous coatings for catalytic applications. These coatings, when subjected to thermal treatment above 450°C, form almost fully dense LaOCl coatings (Chanaud et al., 1994).

Biochemical Research : Lanthanides, including lanthanum acetate, are used in magnetic resonance imaging (MRI) as contrast agents. The complexation of lanthanum ions by solvents or organic ligands is crucial for understanding their properties, such as relaxivity in MRI (Clavaguéra et al., 2005).

Chemical Analysis : Lanthanum acetate is employed as a specific reagent for the qualitative identification of acetate and fluoroacetate. It is known for forming basic lanthanum acetate, which exhibits characteristic color changes useful for detection and analysis (Hutchens & Kass, 1949).

Water Purification : It's used in the synthesis of lanthanum carbonate nanofibers for phosphorus removal from water. These nanofibers have significant potential in water purification technologies for contaminated sites (Park, Gorman, & Ford, 2020).

Pharmaceutical Applications : Lanthanum acetate shows promise in therapeutic applications due to its biological properties. For example, lanthanum carbonate has been approved as a phosphate binder in the treatment of hyperphosphatemia (Fricker, 2006).

Material Fabrication : Lanthanum acetate is used in the solvent-free fabrication of luminescent superstructures, such as LaCO(3)OH decorated with carbon spheres. This innovative fabrication approach has implications in various material science fields (Pol et al., 2009).

Medical Research : Lanthanum acetate has shown efficacy in inhibiting vascular calcification in rat models, providing insights into potential treatments for related human diseases (Zhou et al., 2009).

Mechanism of Action

Target of Action

Lanthanum(III) acetate hydrate is primarily used as a catalyst in organic synthesis . It promotes various reactions such as esterification and condensation .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. It acts as a Lewis acid catalyst, enhancing the efficiency and selectivity of the reactions . It is also used in the synthesis of a novel phenolate-bridged dilanthanum(III) complex .

Biochemical Pathways

Lanthanum(III) acetate hydrate affects the esterification and condensation pathways in organic synthesis . It can also be involved in the transesterification of carboxylic esters with various alcohols .

Pharmacokinetics

It is known that the compound forms colorless crystals and dissolves in water

Result of Action

The primary result of Lanthanum(III) acetate hydrate’s action is the promotion of various chemical reactions. It enhances the efficiency and selectivity of these reactions, leading to the production of desired compounds .

Action Environment

The action of Lanthanum(III) acetate hydrate can be influenced by environmental factors such as temperature and pH. For instance, Lanthanum acetate and its hydrates decompose when heated . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions of the reaction environment.

Safety and Hazards

Future Directions

Lanthanum-based adsorbents, including lanthanum acetate, have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents .

Biochemical Analysis

Molecular Mechanism

It is known to decompose when heated

Temporal Effects in Laboratory Settings

Lanthanum Acetate Hydrate forms hydrates of the composition La(CH3COO)3•nH2O, where n = 1 and 1.5 . It and its hydrates decompose when heated . More information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is needed.

Properties

IUPAC Name |

acetic acid;lanthanum;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAAHGTBMOVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14LaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

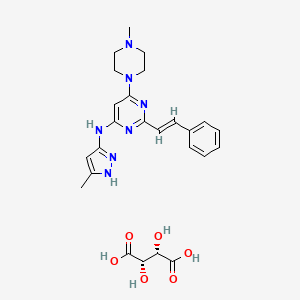

![N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide](/img/structure/B1139467.png)

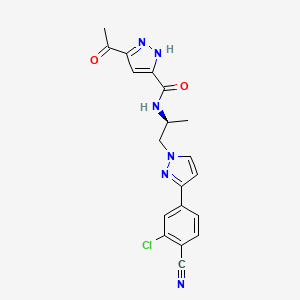

![(1E)-N-Methoxy-2-[(1-oxido-2-pyridinyl)sulfanyl]ethanimine](/img/structure/B1139471.png)

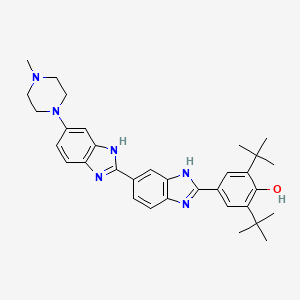

![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)